3-Desacetyl Cefotaxime lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H13N5O5S2 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |

InChI |

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+ |

InChI Key |

MCSWUKXFFGUOQE-CNHKJKLMSA-N |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

Origin of Product |

United States |

Foundational & Exploratory

3-Desacetyl Cefotaxime lactone chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for 3-Desacetyl Cefotaxime lactone. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical analysis.

Chemical Structure and Identification

This compound is a significant degradation product and metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] It is also recognized as an impurity in Cefotaxime sodium preparations.[1][2] The lactone is formed from the intramolecular cyclization of desacetylcefotaxime, particularly under acidic conditions.

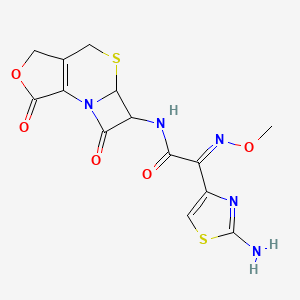

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione | [2] |

| Synonyms | Deacetylcefotaxime lactone, Cefotaxime impurity E, Ceftriaxone impurity B | [2] |

| CAS Number | 66340-33-8 | [1][2] |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [1][2] |

| Molecular Weight | 395.41 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Very slightly soluble in water (0.4 g/L at 25°C). Soluble in DMSO. | [4] |

| pKa | 8.25 ± 0.20 (Predicted) | [4] |

| SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 | [1][2] |

Synthesis and Formation

This compound is not typically synthesized directly but is formed as a degradation product of Cefotaxime. The primary route of formation involves the deacetylation of Cefotaxime to desacetylcefotaxime, which then undergoes intramolecular cyclization to form the lactone, a process that is accelerated in a highly acidic medium.

The following diagram illustrates the formation pathway of this compound from Cefotaxime.

Caption: Formation pathway from Cefotaxime.

Experimental Protocol: Preparation by Acidic Hydrolysis of Desacetylcefotaxime

This protocol describes a potential method for the preparation of this compound from desacetylcefotaxime, based on literature describing its formation in acidic conditions.[5]

Materials:

-

Desacetylcefotaxime

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve a known amount of desacetylcefotaxime in deionized water.

-

Adjust the pH of the solution to approximately 2.0 using 1 M HCl while stirring.

-

Heat the solution gently to 40-50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (indicated by the disappearance of the desacetylcefotaxime spot/peak), cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.0.

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification and characterization of this compound, particularly in stability studies of Cefotaxime and in biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.05 M phosphate buffer, pH 7.0) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Sample Preparation (from Plasma):

-

To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and inject a portion into the HPLC system.

The following diagram outlines a typical experimental workflow for the HPLC analysis of this compound in a plasma sample.

Caption: Workflow for HPLC analysis of the lactone.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the quantification of this compound, especially at low concentrations in complex biological matrices.

Instrumentation:

-

A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Similar to the HPLC method, a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to improve ionization) is typically used.

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: m/z 396.0 → [Specific fragment ion]

-

Qualifier: m/z 396.0 → [Another specific fragment ion]

-

-

Collision Energy: Optimized for the specific instrument and transitions.

Sample Preparation:

-

Protein precipitation as described for HPLC is a common and effective method. Solid-phase extraction (SPE) can also be employed for cleaner extracts and improved sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. HNMR data for this compound is available and can be used for identity confirmation.[3]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical structure, physicochemical properties, formation, and analytical methodologies. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating its accurate identification, quantification, and further investigation.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of a Cephalosporin: A Technical Guide to the Formation of 3-Desacetyl Cefotaxime Lactone

For Immediate Release

This technical guide provides an in-depth exploration of the chemical degradation pathway of cefotaxime, a third-generation cephalosporin antibiotic, leading to the formation of its inactive metabolite, 3-desacetyl cefotaxime lactone. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic stability and formulation.

Introduction

Cefotaxime is a widely utilized β-lactam antibiotic valued for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. However, its efficacy is intrinsically linked to its chemical stability. A primary degradation pathway involves the initial hydrolysis of the acetyl group at the C-3 position to form 3-desacetylcefotaxime, an active metabolite. Subsequently, under specific conditions, this intermediate undergoes an intramolecular cyclization to form the inactive this compound. Understanding the mechanism and kinetics of this transformation is paramount for optimizing drug formulation, storage, and clinical use.

The Chemical Transformation Pathway

The conversion of cefotaxime to this compound is a two-step process. The initial and often rate-limiting step is the deacetylation at the C-3 position of the cephem nucleus. This reaction is catalyzed by esterases in vivo or can occur spontaneously in aqueous solutions, influenced by pH and temperature. The resulting product is 3-desacetylcefotaxime, which retains some antibacterial activity.

The second step is an intramolecular cyclization, or lactonization, of 3-desacetylcefotaxime. This reaction is significantly favored in acidic environments (pH < 4).[1][2] The proximity of the carboxyl group at C-4 and the hydroxyl group at the C-3' position facilitates a nucleophilic attack, leading to the formation of a stable five-membered lactone ring and the concurrent loss of antibacterial activity.

Below is a diagram illustrating the degradation pathway of cefotaxime to this compound.

Caption: Degradation pathway of Cefotaxime.

Factors Influencing Lactone Formation

The formation of this compound is significantly influenced by pH and temperature.

-

pH: The degradation of cefotaxime is pH-dependent, with maximum stability observed in the pH range of 4.5 to 6.5.[3][4] In highly acidic conditions (pH < 4), the intramolecular cyclization of the desacetyl derivative to the inactive lactone is accelerated.[5][6] Conversely, in alkaline conditions, the degradation primarily proceeds through the cleavage of the β-lactam ring.[5]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of cefotaxime degradation. The degradation follows pseudo-first-order kinetics.[3]

Quantitative Analysis of Cefotaxime Degradation

The degradation of cefotaxime has been shown to follow pseudo-first-order kinetics.[3] While several studies have calculated the degradation rate constants and apparent activation energies, specific values are not consistently reported across the literature. The following tables summarize available quantitative data on cefotaxime stability.

Table 1: Degradation of Cefotaxime Sodium (100mg/ml) at Various Temperatures

| Time (hours) | Amount of Drug Remaining (%) at 5°C | Amount of Drug Remaining (%) at 25°C | Amount of Drug Remaining (%) at 45°C |

| 0 | 100 | 100 | 100 |

| 1 | 98.99 | 96.97 | 94.95 |

| 2 | 97.98 | 96.97 | 91.92 |

| 4 | 95.96 | 94.95 | 87.88 |

| 7 | 95.96 | 93.94 | 82.83 |

| 24 | 94.95 | 91.92 | 71.72 |

| 72 | 94.95 | 88.89 | - |

| 120 | 91.92 | 82.83 | - |

Data compiled from a study on the stability of cefotaxime sodium I.V. infusion.[7]

Experimental Protocols

Stability Indicating HPLC Method

The analysis of cefotaxime and its degradation products, including this compound, is predominantly performed using High-Performance Liquid Chromatography (HPLC).

Objective: To develop and validate a stability-indicating HPLC method for the quantification of cefotaxime and its degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., Kromasil C18, 250 x 4.6mm, 5µm) is commonly used.[8]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically employed. A common mobile phase consists of 1% formic acid in a mixture of methanol and acetonitrile (e.g., 80:20 v/v).[8]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[8]

-

Detection: UV detection at a wavelength of 260 nm allows for the monitoring of both cefotaxime and its degradation products.[8]

-

Sample Preparation: Cefotaxime solutions are prepared in the desired buffer and subjected to stress conditions. Samples are withdrawn at specified time intervals, diluted appropriately with the mobile phase, and injected into the HPLC system.

Caption: Experimental workflow for a stability study.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to develop a stability-indicating method.

Objective: To intentionally degrade cefotaxime under various stress conditions to generate its potential degradation products.

Protocols:

-

Acid Hydrolysis: A solution of cefotaxime (e.g., 400 µg/mL) is treated with an equal volume of 0.5 M HCl and stored at room temperature (20–25 °C) for a defined period (e.g., 3 hours). The solution is then neutralized with an equimolar amount of NaOH.[9]

-

Base Hydrolysis: A solution of cefotaxime is treated with a mild base (e.g., 0.01 M NaOH) at room temperature for a short duration (e.g., 5 minutes) and then neutralized with an acid.[9]

-

Oxidative Degradation: A cefotaxime solution is exposed to an oxidizing agent, such as 0.3% hydrogen peroxide, at room temperature.[9]

-

Thermal Degradation: A solution of cefotaxime is heated at an elevated temperature (e.g., 40°C) for a specified time (e.g., 7 hours).[9]

-

Photodegradation: A cefotaxime solution is exposed to UV light (e.g., at 254 nm) to induce photolytic degradation.[8]

Conclusion

The formation of this compound is a critical degradation pathway for cefotaxime, leading to a loss of its therapeutic efficacy. This process is primarily driven by an initial deacetylation followed by an acid-catalyzed intramolecular cyclization. A thorough understanding of the kinetics and the influence of pH and temperature on this degradation pathway is crucial for the development of stable cefotaxime formulations. The experimental protocols outlined in this guide provide a framework for researchers to investigate the stability of cefotaxime and to develop robust analytical methods for its monitoring. Further research to precisely quantify the degradation rate constants under various conditions will enhance the predictive modeling of cefotaxime stability.

References

- 1. Stability of cefotaxime sodium in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - Lookchem [lookchem.com]

- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]

The Biological Activity of 3-Desacetylcefotaxime Lactone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin, is a widely utilized antibiotic known for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Upon administration, cefotaxime undergoes metabolism in the liver, leading to the formation of several metabolites.[1][2] The primary and most well-studied metabolite is 3-desacetylcefotaxime, which itself possesses antimicrobial properties and contributes to the overall clinical efficacy of the parent drug.[3][4][5] A further step in this metabolic cascade is the formation of 3-desacetylcefotaxime lactone. This technical guide provides an in-depth review of the current understanding of the biological activity of this lactone metabolite, with a necessary focus on its metabolic context and the activity of its direct precursor, desacetylcefotaxime, due to the limited direct research on the lactone itself.

The Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver through a series of reactions. The initial and most significant step is the deacetylation of cefotaxime to form 3-desacetylcefotaxime.[2] This active metabolite is then further converted to the inactive 3-desacetylcefotaxime lactone.[1] Subsequent degradation of the lactone leads to the formation of other inactive metabolites, designated M2 and M3.[1] This metabolic pathway is crucial for understanding the pharmacokinetics and overall antimicrobial effect of cefotaxime administration.

Caption: Metabolic pathway of Cefotaxime.

Biological Activity of 3-Desacetylcefotaxime

While the focus of this guide is the lactone, a thorough understanding of its precursor, 3-desacetylcefotaxime, is essential as this is where the majority of the metabolic antimicrobial activity resides. 3-desacetylcefotaxime exhibits a broad spectrum of antibacterial activity, although it is generally less potent than the parent compound, cefotaxime.[5][6][7] The activity of desacetylcefotaxime is species-dependent, and in some cases, it can be more active than other established cephalosporins.[5][6]

Quantitative Antimicrobial Potency

The antimicrobial activity of 3-desacetylcefotaxime has been quantified against various bacterial isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for this metabolite against a range of clinically relevant bacteria.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 4.0 | >128 | [8] |

| Escherichia coli | 1.0 | 4.0 | [8] |

| Klebsiella pneumoniae | 1.0 | 4.0 | [8] |

| Enterobacter cloacae | 8.0 | >128 | [8] |

| Morganella morganii | 4.0 | 64.0 | [8] |

| Pseudomonas aeruginosa | 64.0 | >128 | [8] |

Synergistic Activity of Cefotaxime and 3-Desacetylcefotaxime

A significant aspect of the biological activity of cefotaxime's metabolism is the synergistic interaction between the parent drug and its desacetyl metabolite.[3][5][9][10] This synergy means that the combined antimicrobial effect is greater than the sum of their individual activities. This interaction is clinically relevant as both compounds are present in the body after cefotaxime administration. The synergistic effect has been observed against a wide range of bacteria, including staphylococci, streptococci, anaerobes, and various enteric bacilli.[3] One proposed mechanism for this synergy is the higher stability of desacetylcefotaxime to certain β-lactamases, which may protect cefotaxime from enzymatic degradation.[4][11]

Caption: Synergistic interaction of Cefotaxime and its metabolite.

Biological Activity of 3-Desacetylcefotaxime Lactone

Direct scientific evidence detailing the biological activity of 3-desacetylcefotaxime lactone is scarce. The available literature primarily focuses on its role as an intermediate in the metabolic degradation of cefotaxime. Several sources indicate that the lactone form, along with its subsequent metabolites (M2 and M3), are microbiologically inactive.[1] Commercial suppliers of the lactone compound market it as an active metabolite of Cefotaxime, however, peer-reviewed studies to substantiate this claim are limited.[12][13] Therefore, from a clinical and microbiological perspective, the contribution of the lactone itself to the overall antimicrobial effect of cefotaxime is considered to be negligible.

Experimental Protocols

The assessment of the biological activity of cefotaxime and its metabolites primarily involves standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods.

-

Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., 3-desacetylcefotaxime) is prepared and serially diluted to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically to a 0.5 McFarland standard.

-

Incubation: The bacterial inoculum is added to the wells or agar plates containing the different concentrations of the antimicrobial agent.

-

Reading of Results: After a defined incubation period (usually 18-24 hours), the plates are examined for visible bacterial growth. The MIC is the lowest concentration at which no growth is observed.

Synergy Testing

To evaluate the synergistic effect between two compounds, such as cefotaxime and desacetylcefotaxime, the checkerboard assay is a commonly employed method.

-

Plate Preparation: A microtiter plate is set up with serial dilutions of drug A along the x-axis and drug B along the y-axis. This creates a matrix of different concentration combinations.

-

Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

Caption: Generalized workflow for synergy testing.

Conclusion

References

- 1. acquirepublications.org [acquirepublications.org]

- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefotaxime and desacetylcefotaxime: an example of advantageous antimicrobial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of desacetylcefotaxime alone and in combination with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime: evidence of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 3-Desacetyl Cefotaxime lactone | TargetMol [targetmol.com]

Physicochemical Characteristics of 3-Desacetyl Cefotaxime Lactone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Desacetyl Cefotaxime Lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2][3][4] The formation of this lactone occurs in vivo through metabolic processes and in vitro under certain physicochemical conditions, particularly in acidic environments.[1][2] Understanding the physicochemical characteristics of this lactone is crucial for comprehending the stability, degradation pathways, and overall pharmacological profile of Cefotaxime. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and presents a logical framework for its formation.

Physicochemical Properties

Comprehensive experimental data on the specific physicochemical properties of isolated this compound is limited in publicly available literature. The following tables summarize the available information and provide predicted values where experimental data is absent.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | (5aR,6R)-6-[[(2Z)-(2-aminothiazol-4-yl)(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione | [4] |

| CAS Number | 66340-33-8 | [4][5] |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [4][5][6] |

| Molecular Weight | 395.41 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [5] |

Solubility and Partition Coefficient

| Property | Value | Source |

| Solubility | Soluble in DMSO.[4] Specific quantitative solubility in aqueous and other organic solvents is not readily available. | [4][5] |

| LogP (Predicted) | -0.7134 | Commercial Supplier Data |

Thermal Properties

| Property | Value | Source |

| Melting Point | Not explicitly reported in scientific literature. Experimental determination is recommended. |

Acidity Constant

| Property | Value | Source |

| pKa | Not explicitly reported in scientific literature. Experimental determination via potentiometric titration or UV-Vis spectrophotometry is recommended. |

Formation and Stability

Formation of this compound

This compound is formed from its parent drug, Cefotaxime, through a two-step process:

-

Deacetylation: Cefotaxime is first metabolized to 3-Desacetyl Cefotaxime. This is a primary metabolic pathway in the liver.[2]

-

Lactonization: In an acidic environment (pH < 4), the deacetylated metabolite readily undergoes intramolecular cyclization to form the stable lactone ring.[1][7]

The degradation of Cefotaxime is influenced by pH, temperature, and the presence of certain buffers.[1][8][9] The maximum stability of Cefotaxime is observed in the pH range of 4.5-6.5.[8]

Formation pathway of this compound from Cefotaxime.

Stability

The lactone form is generally more stable than the open-chain deacetylated precursor, especially in acidic conditions. However, detailed kinetic studies on the stability of the isolated lactone under various pH and temperature conditions are not extensively documented. For Cefotaxime itself, storage at -70°C is recommended for long-term stability in solution.[9]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Workflow:

Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol or acetonitrile if necessary to ensure solubility).

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility by Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or other solvent) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the lactone in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a common technique for the separation and quantification of Cefotaxime and its degradation products.[1][8][10][11]

Typical HPLC Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[11] |

| Elution | Isocratic or gradient elution. |

| Flow Rate | Typically 1.0 mL/min.[11] |

| Detection | UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 235 nm).[11] |

| Temperature | Column oven maintained at a constant temperature (e.g., 30°C).[11] |

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the sample solution (e.g., from the solubility experiment) and determine its peak area.

-

Quantification: Calculate the concentration of the lactone in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a key derivative of Cefotaxime, formed both metabolically and as a degradation product under acidic conditions. While its basic chemical identity is well-established, a comprehensive public dataset of its specific physicochemical properties, such as pKa, melting point, and quantitative solubility, is lacking. The experimental protocols outlined in this guide provide a framework for researchers to determine these critical parameters. A thorough understanding of these characteristics is essential for the development of stable Cefotaxime formulations and for interpreting its pharmacokinetic and pharmacodynamic behavior.

References

- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 66340-33-8 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nveo.org [nveo.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to 3-Desacetyl Cefotaxime Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Desacetyl Cefotaxime lactone, a significant metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. This document details its chemical identity, physicochemical properties, and its role in the metabolic pathway of its parent compound.

Chemical Identity and Synonyms

This compound is a key metabolite and impurity of Cefotaxime.[1] It is crucial for researchers and drug development professionals to accurately identify this compound.

CAS Numbers:

Synonyms: This compound is known by a variety of names in scientific literature and commercial listings. A comprehensive list of synonyms is provided in the table below for easy reference.

| Synonym | Reference |

| Deacetylcefotaxime lactone | [3][7] |

| Cefotaxime impurity E [EP] | [8] |

| Ceftriaxone impurity B | [3] |

| Cefotaxime Related Compound E | [5] |

| (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide | |

| [5aR-[5aα,6β]]-2-Amino-α-(methoxyimino)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][3][10]thiazin-6-yl)-4-thiazoleacetamide | [1] |

| (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione | [3] |

| Cefotaxime sodium impurity E [EP] | |

| Ceftriaxone sodium impurity B [EP] | [3] |

| Cefotaxime specified impurity E [EP] | [3] |

| UNII-3Z40JM5X8L | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [1][3][6] |

| Molecular Weight | 395.41 g/mol | [1][3][6] |

| Exact Mass | 395.03581088 Da | [3] |

| Appearance | Solid, White to off-white | [10] |

| Solubility | DMSO: 125 mg/mL (316.13 mM) | [10] |

| Water: 0.4 g/L (at 25 °C) | [5] | |

| Predicted pKa | 8.25 ± 0.20 | [5] |

| Predicted Density | 1.99 g/cm³ | [4] |

Metabolic Pathway of Cefotaxime

This compound is a product of the in vivo metabolism of Cefotaxime. The metabolic cascade primarily occurs in the liver and involves the initial deacetylation of Cefotaxime to form desacetylcefotaxime, which is then converted to the lactone.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in peer-reviewed literature. However, based on general laboratory practices for related compounds, the following outlines can be inferred.

General Analytical Approach: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

-

Sample Preparation: For biological matrices, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is a common practice to isolate the analyte and remove interfering substances.

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.

References

- 1. This compound (E/Z Mixture) | CymitQuimica [cymitquimica.com]

- 2. This compound | 66340-33-8 [chemicalbook.com]

- 3. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. resonancelabjo.com [resonancelabjo.com]

- 8. Deacetylcefotaxime lactone ,Cefotaxime Impurity E (EP)-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of 3-Desacetyl-Cefotaxime Lactone Against Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotaxime, a third-generation cephalosporin, is metabolized in the body to several compounds, including 3-desacetyl-cefotaxime and its subsequent lactone form. While often considered a metabolite, 3-desacetyl-cefotaxime possesses its own intrinsic antimicrobial activity and contributes to the overall therapeutic effect of the parent drug. This technical guide provides a comprehensive overview of the in vitro activity of 3-desacetyl-cefotaxime, with a focus on its lactone form, against a range of bacterial pathogens. This document details its antimicrobial potency, synergistic interactions with cefotaxime, and the experimental methodologies used for its evaluation.

Introduction

3-Desacetyl-cefotaxime is the primary active metabolite of the widely prescribed cephalosporin antibiotic, cefotaxime. Following administration, cefotaxime is deacetylated at the C-3 position, yielding 3-desacetyl-cefotaxime. This metabolite can subsequently undergo lactonization to form 3-desacetyl-cefotaxime lactone. Although generally less potent than its parent compound, 3-desacetyl-cefotaxime exhibits a broad spectrum of antibacterial activity and can act synergistically with cefotaxime, enhancing its overall efficacy. Understanding the in vitro profile of this active metabolite is crucial for a complete assessment of cefotaxime's therapeutic potential and for guiding clinical use.

In Vitro Antimicrobial Activity

The in vitro potency of 3-desacetyl-cefotaxime has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data Summary

While specific MIC data for the isolated 3-desacetyl-cefotaxime lactone is limited in publicly available literature, studies on desacetyl-cefotaxime provide valuable insights into its general activity. The following tables summarize representative MIC data for desacetyl-cefotaxime against various bacterial strains. It is important to note that the activity of the lactone form may vary.

Table 1: In Vitro Activity of Desacetyl-Cefotaxime Against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Various Clinical Isolates | 0.12 - 128 | 2 | 32 |

| Klebsiella pneumoniae | Various Clinical Isolates | 0.25 - 256 | 4 | 64 |

| Enterobacter cloacae | Various Clinical Isolates | 1 - >256 | 16 | 128 |

| Serratia marcescens | Various Clinical Isolates | 2 - 128 | 16 | 64 |

| Proteus mirabilis | Various Clinical Isolates | 0.06 - 16 | 0.5 | 4 |

| Haemophilus influenzae | Various Clinical Isolates | ≤0.03 - 2 | 0.12 | 0.5 |

| Pseudomonas aeruginosa | Various Clinical Isolates | 8 - >256 | 64 | 256 |

Table 2: In Vitro Activity of Desacetyl-Cefotaxime Against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | Various Clinical Isolates | 0.5 - 32 | 4 | 16 |

| Staphylococcus aureus (Methicillin-resistant) | Various Clinical Isolates | 16 - >128 | 64 | 128 |

| Streptococcus pneumoniae | Various Clinical Isolates | 0.015 - 2 | 0.12 | 0.5 |

| Streptococcus pyogenes | Various Clinical Isolates | ≤0.015 - 0.25 | 0.03 | 0.12 |

| Enterococcus faecalis | Various Clinical Isolates | 16 - >128 | 64 | >128 |

Synergistic Activity with Cefotaxime

A significant aspect of the in vitro profile of 3-desacetyl-cefotaxime is its ability to act synergistically with the parent compound, cefotaxime. This synergy can result in a lower MIC for the combination than for either agent alone, potentially overcoming resistance in some bacterial strains.

Table 3: Synergistic Effect of Cefotaxime and Desacetyl-Cefotaxime

| Bacterial Species | Observation |

| Bacteroides fragilis group | Significant synergy observed, lowering the MIC of cefotaxime. |

| Staphylococcus aureus | Additive to synergistic effects reported. |

| Various Enterobacteriaceae | Synergy observed against a notable percentage of isolates. |

Experimental Protocols

The determination of in vitro antimicrobial activity relies on standardized and reproducible experimental protocols. The following section outlines the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

3.1.1. Materials

-

3-Desacetyl-cefotaxime lactone (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (quality control and clinical isolates)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipettes and other laboratory consumables

3.1.2. Protocol

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 3-desacetyl-cefotaxime lactone in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1000 µg/mL.

-

Preparation of Bacterial Inoculum:

-

Subculture the bacterial strain onto an appropriate agar medium and incubate for 18-24 hours.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a starting concentration.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the subsequent wells across the row.

-

-

Inoculation: Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Beta-lactam antibiotics, including cefotaxime and its metabolites, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Caption: Mechanism of action of beta-lactam antibiotics.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

3-Desacetyl-cefotaxime, particularly in its lactone form, is an active metabolite of cefotaxime that contributes to the overall antimicrobial effect of the parent drug. While generally less potent than cefotaxime, it exhibits a broad spectrum of activity and can act synergistically with cefotaxime against various bacterial pathogens. The standardized methodologies outlined in this guide are essential for the accurate in vitro evaluation of its antimicrobial properties. Further research focusing specifically on the lactone form is warranted to fully elucidate its role in the clinical efficacy of cefotaxime.

The Role of 3-Desacetyl Cefotaxime Lactone as a Cefotaxime Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic widely utilized for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity profile. Impurities in active pharmaceutical ingredients (APIs) can arise from the manufacturing process, degradation of the API, or interaction with excipients. One such critical impurity in cefotaxime is 3-Desacetyl Cefotaxime Lactone. This technical guide provides a comprehensive overview of the formation, chemical properties, analytical detection, and biological relevance of this impurity.

This compound, identified as Impurity E in the European Pharmacopoeia and Related Compound E in the United States Pharmacopeia, is a degradation product of cefotaxime.[2][3] Its presence in cefotaxime formulations is an indicator of product stability and is strictly controlled by pharmacopeial monographs. Understanding the characteristics of this impurity is paramount for ensuring the quality, safety, and efficacy of cefotaxime-based therapies.

Chemical Properties and Formation Pathway

Chemical Structure:

-

IUPAC Name: (5aR,6R)-6-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][2][4]thiazine-1,7(4H)-dione[5]

-

CAS Number: 66340-33-8[5]

-

Molecular Formula: C₁₄H₁₃N₅O₅S₂[5]

-

Molecular Weight: 395.41 g/mol [5]

The formation of this compound is a multi-step process that begins with the in vivo metabolism or in vitro degradation of cefotaxime. The primary metabolic pathway involves the deacetylation of cefotaxime to form desacetylcefotaxime, which is itself a biologically active metabolite.[6] Subsequently, under acidic conditions, desacetylcefotaxime can undergo intramolecular cyclization to form the inactive lactone.[7] This conversion is a critical step in the degradation cascade of cefotaxime.

Biological Activity and Significance

While cefotaxime and its primary metabolite, desacetylcefotaxime, exhibit significant antibacterial activity, this compound is generally considered to be microbiologically inactive.[7] The conversion of the active desacetylcefotaxime to the inactive lactone represents a loss of therapeutic potential.

However, the interplay between cefotaxime and desacetylcefotaxime is noteworthy. Studies have demonstrated a synergistic antibacterial effect when both compounds are present. This synergy can enhance the overall efficacy of cefotaxime in vivo. The data below summarizes the minimum inhibitory concentrations (MICs) of desacetylcefotaxime and the synergistic effects observed.

Quantitative Data on Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Desacetylcefotaxime against Various Bacteria

| Bacterial Species | Desacetylcefotaxime MIC Range (µg/mL) | Cefotaxime MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.20 - 0.39 | 0.024 - 0.05 | [8] |

| Streptococcus agalactiae | 0.20 - 0.39 | 0.05 | [9] |

| Haemophilus influenzae | ≤0.012 - 0.10 | ≤0.012 - 0.024 | [9] |

| Escherichia coli | 0.20 - 0.78 | 0.05 - 0.10 | [9] |

Table 2: Synergistic Effects of Cefotaxime and Desacetylcefotaxime

| Bacterial Group | Percentage of Strains Showing Synergy | Observation | Reference |

| Aerobic Organisms | 61% | Complete or partial synergy observed. | [10] |

| Bacteroides species | 68% | Complete or partial synergy observed. | [10] |

| Bacteroides fragilis & B. vulgatus | Not specified | MIC₅₀ of cefotaxime lowered in the presence of desacetylcefotaxime. | [11] |

Analytical Methodologies for Detection and Quantification

The control of this compound as an impurity in cefotaxime is mandated by pharmacopeias. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for its identification and quantification.

Experimental Protocol: HPLC Analysis of Cefotaxime and its Impurities

This protocol is based on the methodology described in the European Pharmacopoeia for the analysis of related substances in Cefotaxime Sodium.[2]

1. Chromatographic Conditions:

-

Column: Octadecylsilyl silica gel for chromatography (e.g., C18), 5 µm particle size, 3.9 mm x 150 mm.

-

Mobile Phase A: 7.1 g/L solution of disodium hydrogen phosphate, adjusted to pH 6.25 with phosphoric acid.

-

Mobile Phase B: Methanol.

-

Gradient Elution:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 7 86 14 7 - 9 86 → 82 14 → 18 9 - 16 82 18 16 - 45 82 → 60 18 → 40 45 - 50 60 40 50 - 55 60 → 86 40 → 14 | 55 - 60 | 86 | 14 |

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 235 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

2. Preparation of Solutions:

-

Test Solution: Dissolve 40.0 mg of the Cefotaxime Sodium substance to be examined in Mobile Phase A and dilute to 10.0 mL with the same solvent. Prepare immediately before use.

-

Reference Solution (b): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A.

-

Reference Solution (c): Dissolve 4 mg of Cefotaxime for peak identification CRS (containing impurities including Impurity E) in 5.0 mL of Mobile Phase A. This is used for system suitability testing.

3. System Suitability:

-

Resolution: The resolution between the peaks due to Impurity E and cefotaxime should be a minimum of 3.5.

-

Symmetry Factor: The symmetry factor for the cefotaxime peak should be a maximum of 2.0.

4. Impurity Limits (as per European Pharmacopoeia):

-

Impurity E (this compound): Not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1.0%).

-

Total Impurities: Not more than 3.0%.

Conclusion

This compound is a critical process- and degradation-related impurity of cefotaxime that requires careful monitoring and control. Although microbiologically inactive, its formation from the active desacetylcefotaxime metabolite signifies a reduction in the overall therapeutic potential of the drug product. Robust analytical methods, such as the HPLC protocol detailed in this guide, are essential for ensuring that the levels of this and other impurities remain within the stringent limits set by regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia. A thorough understanding of the formation pathways and analytical control of this compound is vital for the development and manufacturing of high-quality, safe, and effective cefotaxime formulations.

References

- 1. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. Cefotaxime Related Compound E USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form | Sustainable Chemical Engineering [ojs.wiserpub.com]

- 9. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Technic for assaying cefotaxime and desacetylcefotaxime in serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rfppl.co.in [rfppl.co.in]

An In-depth Technical Guide to the Spontaneous Degradation of Cefotaxime to 3-Desacetylcefotaxime Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous degradation of the third-generation cephalosporin antibiotic, cefotaxime. The primary degradation pathway involves the hydrolysis of the acetyl group to form the active metabolite, 3-desacetylcefotaxime, which subsequently undergoes intramolecular cyclization to yield the inactive 3-desacetylcefotaxime lactone. Understanding the kinetics and mechanisms of this degradation cascade is critical for ensuring the efficacy, stability, and safety of cefotaxime formulations.

The Degradation Pathway: From Active Drug to Inactive Lactone

Cefotaxime's degradation is a multi-step process initiated by the hydrolysis of the C-3 acetoxymethyl side chain, a reaction catalyzed by esterases in vivo or occurring spontaneously in aqueous solutions. This initial step yields 3-desacetylcefotaxime, which retains significant antibacterial activity. However, this active metabolite is a transient species that can undergo a subsequent intramolecular cyclization, particularly under acidic conditions, to form the therapeutically inactive 3-desacetylcefotaxime lactone. The overall transformation can be visualized as a sequential reaction.

Degradation Signaling Pathway

Caption: Degradation pathway of Cefotaxime.

Quantitative Analysis of Cefotaxime Degradation

The rate of cefotaxime degradation and the subsequent formation of 3-desacetylcefotaxime lactone are significantly influenced by pH and temperature. The tables below summarize the degradation rate constants and stability profiles under various conditions.

Table 1: Pseudo-First-Order Rate Constants (k) for Cefotaxime Degradation at 25°C

| pH | Rate Constant (k) in hours⁻¹ |

| 1.9 | 0.045 |

| 4.0 | 0.003 |

| 9.0 | 0.078 |

Data sourced from studies on the degradation kinetics of cefotaxime in aqueous solutions.

Table 2: Stability of Cefotaxime Sodium (100 mg/mL) in Aqueous Solution

| Temperature (°C) | Time to 10% Degradation |

| 5 | > 72 hours |

| 25 | ~24 hours |

| 45 | ~4 hours |

This data highlights the critical role of temperature in the stability of cefotaxime solutions.

Experimental Protocols

Accurate monitoring of cefotaxime and its degradation products is essential for stability studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC Method for the Simultaneous Determination of Cefotaxime and its Degradation Products

This protocol provides a framework for the separation and quantification of cefotaxime, 3-desacetylcefotaxime, and 3-desacetylcefotaxime lactone.

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 6.5) and acetonitrile. The exact ratio should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Dilute the cefotaxime sample with the mobile phase to a concentration within the calibration range.

-

For plasma or serum samples, a protein precipitation step with acetonitrile or perchloric acid is necessary, followed by centrifugation.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Calibration:

-

Prepare a series of standard solutions of cefotaxime, 3-desacetylcefotaxime, and 3-desacetylcefotaxime lactone of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each analyte.

-

Experimental Workflow for a Cefotaxime Stability Study

Caption: Workflow for a Cefotaxime stability study.

Mechanism of Lactonization

The conversion of 3-desacetylcefotaxime to its lactone is an intramolecular nucleophilic acyl substitution reaction. The hydroxyl group at the C-3' position acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring. This process is facilitated by an acidic environment which protonates the nitrogen atom of the β-lactam ring, making the carbonyl carbon more electrophilic.

Chemical Mechanism of Lactonization

Caption: Intramolecular cyclization of 3-Desacetylcefotaxime.

Conclusion

The spontaneous degradation of cefotaxime to 3-desacetylcefotaxime and its subsequent lactonization is a critical factor influencing the stability and therapeutic window of this important antibiotic. A thorough understanding of the degradation pathway, kinetics, and influencing factors such as pH and temperature is paramount for the development of stable formulations and for ensuring optimal clinical outcomes. The analytical methods and experimental workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately assess and control the stability of cefotaxime-based products.

An In-Depth Technical Guide to the Discovery and Isolation of 3-Desacetyl Cefotaxime Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Desacetyl Cefotaxime Lactone, a significant degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The formation of this lactone occurs both through in vivo metabolism and as a result of chemical degradation, particularly under acidic conditions. This document details the pathways of its formation, experimental protocols for its isolation and characterization, and presents relevant quantitative and spectroscopic data. The information is intended to support researchers and professionals in drug development and quality control in understanding and managing this Cefotaxime-related impurity.

Introduction

Cefotaxime is a widely utilized β-lactam antibiotic with a broad spectrum of activity against various bacterial pathogens. The efficacy and safety of any pharmaceutical agent are intrinsically linked to its stability and the profile of its metabolites and degradation products. One such product is this compound, an inactive metabolite formed from the primary active metabolite, desacetylcefotaxime.[1][2] The formation of this lactone is a critical consideration in the manufacturing, formulation, and clinical use of Cefotaxime, as it represents a pathway of drug inactivation. Understanding the discovery, formation, and isolation of this compound is essential for the development of stable Cefotaxime formulations and for accurate analytical monitoring.

Discovery and Formation Pathway

The discovery of this compound is intrinsically linked to the study of Cefotaxime's metabolism and degradation. Early research into the fate of Cefotaxime in the body and in aqueous solutions revealed the formation of several related substances.

The primary metabolic and degradation pathway leading to the formation of this compound involves two key steps:

-

Deacetylation: Cefotaxime undergoes deacetylation at the C-3 position to form its main and microbiologically active metabolite, 3-desacetylcefotaxime.[1][2] This reaction can be enzymatically mediated in vivo or occur through hydrolysis.

-

Lactonization: Under acidic conditions, 3-desacetylcefotaxime undergoes intramolecular cyclization to form the inactive this compound.[3] This lactonization process involves the carboxyl group at C-4 and the hydroxyl group at the C-3 methyl position, which is exposed after deacetylation.

This pathway is a key consideration in forced degradation studies, which are essential for identifying potential degradants and establishing the stability-indicating properties of analytical methods.[4][5][6]

Experimental Protocols

Formation of this compound via Forced Degradation

The lactone can be generated in the laboratory by subjecting Cefotaxime to forced degradation under acidic conditions. This process mimics the degradation that can occur during storage or in specific physiological environments.

Protocol for Acidic Degradation:

-

Preparation of Cefotaxime Solution: Prepare a solution of Cefotaxime sodium in a concentration range of 1-10 mg/mL in water or a suitable buffer.

-

Acidification: Adjust the pH of the solution to approximately 1.9 using a suitable acid, such as hydrochloric acid or sulfuric acid (0.1 M to 1 M).[3][6]

-

Incubation: Incubate the acidic solution at a controlled temperature, for example, 40-60°C, for a period ranging from a few hours to several days, depending on the desired degradation level.[3]

-

Monitoring: Monitor the degradation process periodically by High-Performance Liquid Chromatography (HPLC) to track the disappearance of Cefotaxime and the formation of desacetylcefotaxime and the subsequent lactone.

-

Neutralization: Once a significant amount of the lactone has been formed, neutralize the reaction mixture to a pH of approximately 7.0 to prevent further degradation.

Isolation and Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating and purifying this compound from the complex mixture of degradation products.

Illustrative Preparative HPLC Protocol:

-

Column: A reversed-phase C18 column with a particle size of 5-10 µm is typically used for preparative separations.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-6) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column and typically ranges from 10 to 50 mL/min.

-

Detection: UV detection at a wavelength of 254 nm is suitable for monitoring the elution of the compounds.

-

Fraction Collection: Fractions are collected based on the retention time of the lactone peak, which is determined from analytical HPLC runs of the degradation mixture.

-

Post-Purification Processing: The collected fractions containing the purified lactone are then pooled, and the solvent is removed under reduced pressure (e.g., rotary evaporation) to obtain the solid compound.

Quantitative Data

The yield of this compound from the degradation of Cefotaxime is highly dependent on the specific reaction conditions, including pH, temperature, and incubation time.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [PubChem CID: 13080558] |

| Molecular Weight | 395.41 g/mol | [PubChem CID: 13080558] |

| Degradation Rate Constant (k) of Cefotaxime at pH 1.9 | Varies with temperature | [3] |

| Antibacterial Activity (MIC) | Inactive | [1][2] |

Spectroscopic Data for Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available NMR spectra for this lactone are scarce, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H-NMR: Key signals would include those for the protons on the thiazole ring, the methoxy group, the β-lactam ring, and the fused lactone ring system.

-

¹³C-NMR: Characteristic signals would be observed for the carbonyl carbons of the β-lactam and lactone rings, the carbons of the thiazole ring, and the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M+H)⁺: m/z 396.04

-

Key Fragmentation Pathways: The fragmentation of lactones often involves the loss of carbon monoxide (CO) and water (H₂O).[4][7] For this compound, fragmentation would also likely involve cleavage of the β-lactam ring and the side chain.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretching (β-lactam): ~1770 cm⁻¹

-

C=O stretching (lactone): ~1760 cm⁻¹

-

C=O stretching (amide): ~1670 cm⁻¹

-

N-H and O-H stretching: Broad bands in the region of 3200-3500 cm⁻¹

Biological Activity

Unlike its precursor, desacetylcefotaxime, which retains some antibacterial activity and can act synergistically with Cefotaxime, this compound is generally considered to be microbiologically inactive.[1][2] Its formation represents a terminal step in the degradation pathway leading to loss of therapeutic effect.

Conclusion

The discovery and isolation of this compound are important aspects of the overall understanding of Cefotaxime's stability and degradation. The formation of this inactive lactone underscores the importance of controlling pH and storage conditions for Cefotaxime formulations. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively study, isolate, and characterize this critical Cefotaxime-related compound. This knowledge is fundamental for ensuring the quality, safety, and efficacy of Cefotaxime-based therapies.

References

- 1. In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Relevance of Cefotaxime Lactone Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological relevance of the metabolites of cefotaxime, with a particular focus on the desacetylcefotaxime lactone. Cefotaxime, a third-generation cephalosporin, undergoes a series of metabolic transformations in the body, leading to the formation of several compounds, each with varying degrees of antimicrobial activity and clinical significance. Understanding the complete metabolic profile of cefotaxime is crucial for optimizing its therapeutic use, especially in specific patient populations such as those with renal impairment.

Introduction to Cefotaxime Metabolism

Cefotaxime is primarily metabolized in the liver through deacetylation to form its major and most well-known metabolite, desacetylcefotaxime.[1] This active metabolite contributes to the overall antibacterial effect of the parent drug. Desacetylcefotaxime is further metabolized to desacetylcefotaxime lactone, an intermediate which is then converted into inactive metabolites, designated as M2 and M3.[2] The complete metabolic pathway involves a cascade of enzymatic reactions that ultimately lead to the elimination of the drug and its byproducts from the body.[2]

The Metabolic Pathway of Cefotaxime

The metabolic degradation of cefotaxime follows a sequential pathway. The initial and most significant step is the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine ring, catalyzed by esterases, to yield desacetylcefotaxime. This metabolite retains significant antibacterial activity. Subsequently, desacetylcefotaxime undergoes intramolecular cyclization to form the desacetylcefotaxime lactone. This lactone is then further degraded to open the β-lactam ring, resulting in the formation of the microbiologically inactive metabolites M2 and M3.[2]

Quantitative Pharmacological Data

The antibacterial efficacy of cefotaxime and its primary active metabolite, desacetylcefotaxime, has been extensively studied. The desacetylcefotaxime lactone is generally considered to be microbiologically inactive.[2] The following tables summarize the minimum inhibitory concentrations (MICs) of cefotaxime and desacetylcefotaxime against various common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime against Various Pathogens

| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.015 - 0.25 | - | - |

| Klebsiella pneumoniae | - | - | - |

| Staphylococcus aureus | 1.1 - 1.9 | - | - |

| Streptococcus pneumoniae | - | 0.01 - 0.05 | - |

| Pseudomonas aeruginosa | - | 19 | - |

| Bacteroides fragilis | - | 5.3 | - |

| Data compiled from multiple sources.[3][4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Desacetylcefotaxime against Various Pathogens

| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.015 - 4.0 | - | - |

| Klebsiella pneumoniae | - | - | - |

| Staphylococcus aureus | - | - | - |

| Streptococcus pneumoniae | - | - | - |

| Pseudomonas aeruginosa | No useful activity | - | - |

| Bacteroides fragilis | Less active than cefotaxime | - | - |

| Data compiled from multiple sources. Desacetylcefotaxime is generally about one-tenth as active as the parent compound against common Enterobacteriaceae.[3][5][6] |

Table 3: Pharmacokinetic Parameters of Cefotaxime and its Metabolites

| Compound | Half-life (t½) in Normal Renal Function (hours) | Half-life (t½) in Severe Renal Impairment (hours) | Primary Route of Elimination |

| Cefotaxime | ~1.1 | ~2.6 | Renal |

| Desacetylcefotaxime | ~1.5 | ~10 | Renal |

| Desacetylcefotaxime Lactone | - | Accumulates | Further metabolism |

| Data compiled from multiple sources.[7][8][9] |

Pharmacological Relevance of Desacetylcefotaxime Lactone

Current scientific literature indicates that desacetylcefotaxime lactone is a microbiologically inactive intermediate in the metabolic cascade of cefotaxime.[2] Its primary pharmacological relevance is not due to any direct antibacterial effect, but rather its position as a key step in the drug's metabolism and elimination. In patients with normal renal function, the lactone is efficiently converted to inactive metabolites and excreted. However, in patients with severe renal impairment, the clearance of all metabolites, including the lactone, is significantly reduced, leading to their accumulation.[9] While the lactone itself is inactive, its accumulation may serve as an indicator of altered drug metabolism and clearance, necessitating dosage adjustments of the parent drug to avoid potential toxicity from the accumulation of cefotaxime and its active desacetyl metabolite.

Experimental Protocols

Quantification of Cefotaxime and its Metabolites by High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous quantification of cefotaxime, desacetylcefotaxime, and the lactone metabolite in biological fluids involves reversed-phase HPLC with UV detection.[10]

Sample Preparation (Plasma/Serum):

-

To 1 mL of plasma or serum, add 2 mL of a chloroform-acetone mixture to precipitate proteins and extract lipids.

-

Vortex the mixture vigorously and centrifuge to separate the layers.

-

Transfer the aqueous supernatant to a clean tube and freeze-dry.

-

Reconstitute the dried residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized for adequate separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV spectrophotometer at a wavelength of approximately 262 nm.[10]

-

Quantification: Based on the peak areas of the analytes compared to a standard curve of known concentrations.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefotaxime and its active metabolite, desacetylcefotaxime, can be determined using the broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Prepare a series of twofold dilutions of the antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action of Cefotaxime

As a β-lactam antibiotic, cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Conclusion

The pharmacological relevance of cefotaxime metabolites is primarily attributed to the antibacterial activity of desacetylcefotaxime, which often acts synergistically with the parent compound. The desacetylcefotaxime lactone, on the other hand, is a microbiologically inactive intermediate. Its significance lies in its role in the metabolic pathway and its potential for accumulation in patients with compromised renal function, which can be an important consideration for dose adjustments. A thorough understanding of the entire metabolic profile of cefotaxime, including the formation and fate of the lactone metabolite, is essential for the safe and effective use of this important antibiotic in a clinical setting.

References

- 1. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]

- 4. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of cefotaxime in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of cefotaxime and ceftriaxone in renal and hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of cefotaxime and its desacetyl metabolite in renal and hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Analysis of Cefotaxime and Its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective analysis of the third-generation cephalosporin antibiotic, cefotaxime, and its primary degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for stability studies, impurity profiling, and quality control in pharmaceutical development and manufacturing. This document outlines comprehensive experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions. Quantitative data is summarized in tabular format, and key experimental workflows and degradation pathways are visualized using diagrams to facilitate understanding and implementation.

Introduction